molecular formula C10H9NO2S B069412 6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde CAS No. 190270-91-8

6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde

Cat. No. B069412
M. Wt: 207.25 g/mol
InChI Key: IOTPVOZADGTDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as MMBTA, and its chemical formula is C10H9NO2S. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of MMBTA is not fully understood. However, it is believed that this compound works by interacting with various biological molecules, such as proteins and enzymes, leading to changes in their function. MMBTA has also been shown to have antioxidant properties, which may contribute to its biological activity.

Biochemical And Physiological Effects

Studies have shown that MMBTA has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MMBTA has also been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

MMBTA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high fluorescence quantum yield. However, one limitation of MMBTA is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MMBTA. One potential area of research is the development of new methods for the synthesis of MMBTA, which could improve its yield and purity. Another area of research is the investigation of MMBTA's potential as a photosensitizer in photodynamic therapy. Additionally, the use of MMBTA as a fluorescent probe for the detection of biomolecules and metal ions could be further explored. Overall, the study of MMBTA has the potential to lead to new insights into the mechanisms of various biological processes and the development of new treatments for diseases.

Scientific Research Applications

MMBTA has been widely studied for its potential applications in scientific research. This compound has shown promising results in the field of fluorescence sensing, where it can be used to detect various analytes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. MMBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

CAS RN

190270-91-8

Product Name

6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

6-methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-3-4-9(13-2)7(5-12)10(8)14-6/h3-5H,1-2H3

InChI Key

IOTPVOZADGTDRR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)OC)C=O

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)OC)C=O

synonyms

7-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Hydroxy-2-methyl-benzothiazole-7-carboxaldehyde (75 mg, 0.362 mmol) was taken up in 30% methanol in benzene (7 mL) and treated with (trimethylsilyl)diazomethane (2.0M solution in hexanes) (0.5 mL, 1.0 mmol) for 2 hours at room temperature. The mixture was evaporated, and the title compound was purified by flash chromatography eluting with 25-30% ethyl acetate in hexane.
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